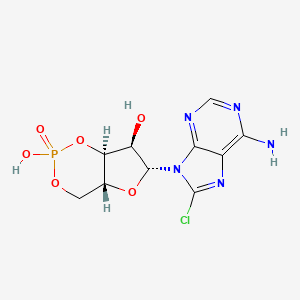

C10H11ClN5O6P

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLFEJLEDNXZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=O)(O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN5O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866066 | |

| Record name | 6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41941-56-4 | |

| Record name | NSC284751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Molecular and Cellular Mechanisms of Tocladesine Action

Intracellular Biotransformation and Activation of Tocladesine

Tocladesine functions as a prodrug, undergoing a specific enzymatic cascade upon entering the cell to yield its active form. cancer.gov

The initial step in tocladesine's activation involves its conversion to 8-chloro-adenosine (8-Cl-Ado). This transformation is catalyzed by phosphodiesterases, enzymes responsible for hydrolyzing phosphodiester bonds. nih.govtocris.comcancer.govfishersci.com This extracellular conversion is suggested by studies showing that the formation of the active metabolite from 8-Cl-cAMP is significantly inhibited in the presence of phosphodiesterase inhibitors. cancer.gov

Following its conversion to 8-chloro-adenosine, the nucleoside analogue undergoes subsequent phosphorylation steps within the cell. This process leads to the formation of 8-chloro-adenosine triphosphate (8-Cl-ATP), which is identified as the primary cytotoxic metabolite responsible for tocladesine's biological effects. nih.govtocris.comcancer.govfishersci.comctdbase.orgcaymanchem.com The phosphorylation of 8-Cl-Ado to 8-Cl-AMP is initiated by adenosine (B11128) kinase, with further phosphorylation steps involving nucleoside monophosphate kinase (NMPK) and nucleoside diphosphate (B83284) kinase (NDPK) to form 8-Cl-ADP and then 8-Cl-ATP. cancer.gov The accumulation of 8-Cl-ATP in cells is dependent on the exogenous concentration of 8-Cl-Ado and the incubation time, with concentrations exceeding 400 µM accumulating in multiple myeloma cells after 12 hours of incubation with 10 µM 8-Cl-Ado. cancer.gov

The biotransformation pathway of Tocladesine is summarized in the table below:

| Step | Reactant | Enzyme Class | Product | Key Observation | Source |

| 1 | Tocladesine (8-Cl-cAMP) | Phosphodiesterases | 8-Chloro-adenosine (8-Cl-Ado) | Extracellular conversion; inhibited by phosphodiesterase inhibitors. | nih.govtocris.comcancer.govfishersci.com |

| 2 | 8-Chloro-adenosine (8-Cl-Ado) | Kinases (e.g., Adenosine kinase, NMPK, NDPK) | 8-Chloro-ATP (8-Cl-ATP) | Intracellular phosphorylation; 8-Cl-ATP is the major cytotoxic metabolite. | nih.govtocris.comcancer.govfishersci.comctdbase.orgcaymanchem.com |

Disruption of Purine (B94841) Metabolism and Adenosine Triphosphate Homeostasis

The active metabolite, 8-Cl-ATP, exerts its effects by interfering with critical aspects of cellular purine metabolism and energy regulation.

8-Cl-ATP functions as a purine analogue, structurally mimicking endogenous ATP. This structural similarity allows 8-Cl-ATP to competitively inhibit ATP in various transcriptional processes. nih.govtocris.comctdbase.org This competitive inhibition disrupts the normal functioning of enzymes that rely on ATP as a substrate, particularly those involved in RNA synthesis. ctdbase.orgcaymanchem.com

Interference with Nucleic Acid Synthesis and Cell Cycle Progression

The disruption of ATP homeostasis and competitive inhibition by 8-Cl-ATP directly impacts fundamental processes of cell growth and division.

The accumulation of 8-Cl-ATP and the subsequent decline in the endogenous ATP pool lead to a significant inhibition of RNA synthesis. nih.govtocris.comcancer.govfishersci.comctdbase.orgcaymanchem.comcaymanchem.com This inhibition of RNA synthesis is a key mechanism by which tocladesine exerts its antineoplastic activity. nih.govtocris.comcancer.govcaymanchem.com While RNA synthesis is inhibited, DNA synthesis may not be affected for up to 12 hours of incubation. cancer.gov This interference with nucleic acid synthesis ultimately blocks cellular proliferation and induces apoptosis. nih.govtocris.comcancer.govcaymanchem.com Furthermore, 8-chloroadenosine (B1666358) has been shown to induce G2/M cell cycle arrest and mitotic catastrophe in certain cancer cell lines. caymanchem.com Tocladesine, through its active metabolite, thus profoundly impacts cell cycle progression, contributing to its antiproliferative effects.

Inhibition of Ribonucleic Acid (RNA) Synthesis

Tocladesine acts as an antimetabolite, interfering with crucial biosynthetic pathways. nih.gov Upon cellular uptake, Tocladesine is metabolized by phosphodiesterases into 8-chloro-adenosine. nih.gov Subsequently, 8-chloro-adenosine undergoes phosphorylation to form 8-chloro-ATP. nih.govtocris.com This metabolite, 8-chloro-ATP, functions as a purine analogue, competitively inhibiting ATP during the transcription process. nih.gov By incorporating into nascent RNA chains, 8-chloro-adenosine effectively inhibits RNA synthesis. tocris.com

Table 1: Mechanism of RNA Synthesis Inhibition by Tocladesine

| Step | Process | Key Molecule | Outcome |

| 1 | Tocladesine Metabolism | Tocladesine | Converted to 8-chloro-adenosine by phosphodiesterases. nih.gov |

| 2 | Phosphorylation | 8-chloro-adenosine | Phosphorylated to 8-chloro-ATP. nih.govtocris.com |

| 3 | Competitive Inhibition | 8-chloro-ATP | Competes with ATP during transcription. nih.gov |

| 4 | RNA Incorporation | 8-chloro-adenosine | Incorporates into RNA, leading to inhibition of RNA synthesis. tocris.com |

Arrest of Cellular Proliferation

The inhibitory effect of Tocladesine on RNA synthesis contributes to its ability to arrest cellular proliferation. The metabolite 8-chloroadenosine has been shown to induce G2/M cell cycle arrest and mitotic catastrophe in specific human lung cancer cell lines, such as A549 and H1299. tocris.com This disruption of the cell cycle progression is a key mechanism by which Tocladesine, through its active metabolites, exhibits cytotoxicity in various cancer cell lines, including multiple myeloma cell lines (MM.1S, RPMI-8226, and U266). tocris.com Targeting nucleotide metabolism, which is essential for DNA and RNA biosynthesis and rapid cell proliferation in cancer cells, can lead to decreased cell proliferation and cell cycle arrest. nih.gov

Table 2: Observed Effects of Tocladesine Metabolite on Cell Proliferation

| Effect | Cell Lines/Types | Reference |

| Induces G2/M cell cycle arrest and mitotic catastrophe | A549 and H1299 human lung cancer cells | tocris.com |

| Exhibits cytotoxicity | MM.1S, RPMI-8226, and U266 multiple myeloma cell lines | tocris.com |

| Disrupts cell cycle progression | Various cancer cell lines | tocris.comnih.gov |

Mechanisms of Programmed Cell Death Induction

Tocladesine and its derivatives are implicated in the induction of programmed cell death, a critical process for eliminating abnormal or cancerous cells.

Apoptosis Induction Pathways Mediated by Tocladesine

Programmed cell death, specifically apoptosis, can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. aging-us.comwikipedia.orgnih.govactaorthop.org Both pathways ultimately converge to activate a family of proteases known as caspases, which are responsible for the morphological and biochemical changes characteristic of apoptosis. aging-us.comwikipedia.org The intrinsic pathway is activated by various intracellular stresses and involves the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria. wikipedia.orgnih.govactaorthop.org This leads to the formation of the apoptosome, a protein complex that activates initiator caspases (e.g., caspase-9), which then activate executioner caspases (e.g., caspase-3). wikipedia.orgnih.govactaorthop.org The extrinsic pathway is triggered by the binding of extracellular ligands (e.g., TNF, Fas-L, TRAIL) to cell-surface death receptors. aging-us.comnih.gov While direct, detailed pathways mediated solely by Tocladesine are not extensively described in the provided search results, its derivative, 8-Cl-cAMP, has been shown to induce apoptosis. ncats.io

Modulation of Ferroptosis Susceptibility and Associated Signaling (e.g., PKA/CREB1 axis)

Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govmdpi.comresearchgate.netnih.govbio-integration.org Emerging research highlights the role of the Protein Kinase A (PKA)/cAMP-responsive element-binding protein 1 (CREB1) axis in modulating cellular susceptibility to ferroptosis. nih.govmdpi.comresearchgate.netnih.gov Studies have demonstrated that the inhibition of the PKA/CREB1 pathway can sensitize non-small cell lung cancer (NSCLC) cells to ferroptosis. nih.govresearchgate.netnih.gov CREB1, a transcription factor and a known substrate of PKA, is identified as a key regulator in this process. nih.govresearchgate.netnih.gov Specifically, CREB1 promotes the expression of stearoyl-CoA desaturase (SCD), an enzyme that catalyzes the conversion of saturated fatty acids to monounsaturated fatty acids. nih.govresearchgate.netnih.gov This action of SCD confers resistance to ferroptosis by reducing the availability of polyunsaturated fatty acids, which are highly susceptible to lipid peroxidation. nih.govresearchgate.netnih.gov Tocladesine, being a cAMP analog, is positioned to influence this axis, as cAMP signaling is intimately linked to PKA activity and its downstream effects on CREB1. nih.gov

Table 3: Role of PKA/CREB1 Axis in Ferroptosis Susceptibility

| Component | Function/Role | Impact on Ferroptosis | Reference |

| PKA/CREB1 Pathway | Regulates ferroptosis susceptibility | Inhibition sensitizes NSCLC cells to ferroptosis. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| CREB1 (Transcription Factor) | Key regulator of ferroptosis; PKA substrate | Knockdown sensitizes NSCLC cells to ferroptosis inducers. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

| Stearoyl-CoA Desaturase (SCD) | Transcriptionally activated by CREB1; converts saturated to monounsaturated fatty acids | Confers ferroptosis resistance by reducing lipid peroxidation. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |

Influence on Cyclic Adenosine Monophosphate (cAMP)-Mediated Signaling Pathways

As a derivative of cAMP, Tocladesine interacts with and influences the extensive network of cAMP-mediated signaling pathways.

Regulation of Protein Kinase A (PKA) Activity and its Isoforms

Cyclic adenosine monophosphate (cAMP) functions as a crucial second messenger, primarily by activating Protein Kinase A (PKA). wikipedia.orgmdpi.comnih.govfrontiersin.orgnih.gov PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. wikipedia.orgmdpi.comnih.govfrontiersin.orgnih.govbiorxiv.org The binding of two cAMP molecules to each regulatory subunit leads to the dissociation and activation of the catalytic subunits. wikipedia.orgmdpi.comnih.govfrontiersin.orgnih.gov Once released, these catalytic subunits are free to phosphorylate a wide range of target proteins on serine or threonine residues, thereby regulating various cellular processes, including gene expression, cell proliferation, apoptosis, and metabolism. mdpi.comnih.gov

Humans express multiple isoforms of both the regulatory and catalytic subunits of PKA, contributing to the specificity and diversity of cAMP signaling. There are four main regulatory subunit isoforms: RIα, RIβ, RIIα, and RIIβ. mdpi.comnih.govfrontiersin.orgbiorxiv.org Additionally, three catalytic subunit isoforms exist: Cα, Cβ, and Cγ. mdpi.comnih.govnih.gov PKA-Cα is widely expressed and considered the dominant isoform, while PKA-Cβ is also found in various tissues, with notable expression in the nervous and immune systems. mdpi.com The specific composition and subcellular localization of the PKA holoenzyme can vary under different physiological and pathological conditions, leading to diverse downstream effects. nih.govfrontiersin.org As a cAMP analog, Tocladesine directly impacts the activation and regulation of PKA and its various isoforms, influencing the broad spectrum of cellular functions controlled by this pathway. nih.gov

Table 4: PKA Subunit Isoforms and Characteristics

| Subunit Type | Isoforms | Key Characteristics | Reference |

| Regulatory (R) | RIα, RIβ, RIIα, RIIβ | Bind cAMP, release catalytic subunits upon activation. | mdpi.comnih.govfrontiersin.orgbiorxiv.org |

| Catalytic (C) | Cα, Cβ, Cγ | Phosphorylate target proteins; Cα is dominant and widely expressed; Cβ is expressed in diverse tissues, including nervous and immune systems. | mdpi.comnih.govnih.gov |

Interaction with Oncogenic Signaling Networks

Interactions with Hypoxia-Inducible Factor 1-alpha (HIF-1α) and VEGF/VEGFR

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a crucial transcription factor that enables cells to adapt to low oxygen and nutrient-deprived environments, driving malignancy in solid cancers frontiersin.org. Under normoxic conditions, HIF-1α is rapidly degraded via the von Hippel-Lindau tumor suppressor gene product (pVHL)-mediated ubiquitin/proteasome pathway, a process triggered by the hydroxylation of proline residues and acetylation of lysine (B10760008) within its oxygen-dependent degradation (ODD) domain frontiersin.orge-crt.org. In hypoxic conditions, this degradation is inhibited, leading to HIF-1α accumulation, which then dimerizes with HIF-1β to form an active HIF-1 complex frontiersin.orge-crt.org. This complex subsequently triggers the transcription of genes involved in angiogenesis, glycolytic metabolism, and cell survival frontiersin.org. Overexpression of HIF-1α is associated with poor prognosis in various solid cancers mdpi.comfrontiersin.org.

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) play significant roles in both physiological and pathological angiogenesis, particularly in cancer nih.gov. VEGF-A, a key member of the VEGF family, primarily signals through VEGFR-2, which is the major transducer for angiogenesis nih.govmdpi.com. Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, activating downstream intracellular signaling pathways that promote endothelial cell proliferation, migration, and survival nih.govmdpi.comfrontiersin.org. Tumors secrete VEGF to induce the formation of new blood vessels, ensuring an adequate supply of oxygen and nutrients for their growth and metastasis frontiersin.orgfrontiersin.orgyoutube.com. High VEGF expression correlates with tumor recurrence, metastasis, and decreased survival rates frontiersin.orgijbs.com.

While the direct molecular interaction of Tocladesine with HIF-1α and VEGF/VEGFR pathways is not explicitly detailed in the provided search results, its role as a cAMP analogue suggests potential indirect modulation. Cyclic AMP (cAMP) signaling can cross-talk with the MAPK pathway, which is known to influence cancer development and angiogenesis researchgate.net. HIF-1α translation can be induced via the PI3K/AKT/mTOR pathway, and its stability and activity are regulated by various post-translational modifications and interactions with proteins like RACK1 and HSP90 frontiersin.orgmdpi.com. Given Tocladesine's nature as an 8-Cl-cAMP analogue, its impact on cellular processes, including those related to hypoxia and angiogenesis, would likely stem from its influence on cAMP-dependent signaling cascades that indirectly affect HIF-1α and VEGF/VEGFR expression or activity. For instance, studies suggest a mechanistic basis for the therapeutic use of cAMP analogues such as 8-Cl-cAMP (tocladesine) in colorectal cancer, which could be linked to broader cellular metabolic reprogramming nih.govaacrjournals.org.

Crosstalk with Na+/H+ Exchanger NHE9 and Endosomal pH Regulation

The Na+/H+ exchanger NHE9 (SLC9A9) is an intracellular ion transporter that localizes to recycling endosomes and plays a critical role in regulating luminal pH and controlling cargo trafficking and degradation within these compartments embopress.orgresearchgate.net. Endosomal pH is precisely regulated by a balance between proton pump mechanisms, primarily the V-type H+-ATPase, and proton leak mechanisms, including those mediated by NHE family members like NHE9 nih.govresearchgate.net. Small changes in NHE9 activity can lead to significant shifts in endosomal lumen pH nih.gov.

Research indicates that NHE9 contributes to proton leak and causes luminal alkalinization within endosomes nih.govaacrjournals.org. This alkalinization can induce resting intracellular calcium ([Ca2+]) levels, which, in turn, represses cyclic AMP (cAMP) levels, establishing a feedback loop that mimics conditions of nutrient deprivation or hypoxia nih.govaacrjournals.org. This mechanism suggests a link between endosomal pH, cAMP homeostasis, and cellular responses to stress.

Higher expression of NHE9 in cancer epithelia has been associated with a hybrid epithelial-mesenchymal (E/M) state, poor prognosis, tumor budding, and invasive growth in vitro and in vivo, particularly in colorectal cancer nih.govaacrjournals.org. In glioblastoma, upregulation of NHE9 has been linked to increased stemness properties nih.govbiorxiv.org. By increasing the pH of recycling endosomes, NHE9 can broadly affect the post-translational stability and activation of multiple receptor tyrosine kinases (RTKs), promoting their escape from lysosomal degradation and leading to increased stem cell-like properties nih.govbiorxiv.org. For example, increased NHE9 levels alkalinize the luminal pH of endosomes, which inhibits epidermal growth factor receptor (EGFR) degradation and promotes oncogenic signaling downstream of MAPK and Akt researchgate.net.

The study of NHE9-mediated cAMP suppression as a pseudostarvation-induced invasion state highlights a potential therapeutic vulnerability in colorectal cancer, supporting the rational, mechanistic basis for the therapeutic use of cAMP analogues like Tocladesine (8-Cl-cAMP) in this context nih.govaacrjournals.org. This indicates that Tocladesine's action as a cAMP analogue could counteract the NHE9-mediated repression of cAMP, thereby influencing endosomal pH regulation and downstream cellular processes critical for tumor progression.

Chemical Synthesis and Analog Development of Tocladesine

Historical Challenges and Methodological Advancements in Tocladesine Synthesis

The synthesis of complex nucleoside analogs like Tocladesine has historically presented several challenges. A primary difficulty in nucleoside synthesis, particularly for compounds like decitabine, involves achieving anomeric selectivity during the glycosylation step, often resulting in a mixture of α/β anomers. nih.gov The stability of the nucleobase itself can also be a significant concern, with some bases being susceptible to hydrolytic decomposition under various pH conditions. nih.gov More broadly, chemical synthesis often contends with issues such as achieving high yields, managing toxic byproducts from strong solvents and hazardous reagents, and incurring high purification costs, especially for complex or multi-step syntheses. neobioscience.com The creation of sterically hindered molecules, a characteristic often found in biologically active compounds, can further complicate synthesis, leading to inherently low yields and requiring elaborate multi-step pathways. nih.gov

Despite these challenges, methodological advancements in nucleoside analog synthesis have emerged. These include the development of convergent synthetic approaches, where a nitrogenous base is coupled with a modified sugar in a glycosylation reaction. nih.gov Conditions such as Silyl–Hilbert–Johnson (Vorbrüggen) have been optimized to achieve high stereoselectivity, particularly favoring the desired β-anomer. nih.gov Enzyme-mediated base exchange, utilizing enzymes like purine (B94841) nucleoside phosphorylase or uridine (B1682114) phosphorylase, represents another advancement, allowing for the selective generation of specific nucleoside anomers. nih.gov

A specific historical synthesis route for Tocladesine (referred to as Tocladesine 50a) and its precursor 8-chloroadenosine (B1666358) (28) has been documented. The synthesis of 8-chloroadenosine involved reactions with acetyl chloride (AcCl) and m-chloroperoxybenzoic acid (m-CPBA) in dimethylformamide (DMF), followed by treatment with phosphorus oxychloride (POCl3) and triethyl phosphate (B84403) (PO(OEt)3), and subsequent aqueous sodium hydroxide (B78521) (aq NaOH) treatment to yield Tocladesine. nih.gov

Contemporary Approaches to Tocladesine Synthesis

Contemporary synthetic strategies for heterocyclic compounds, which include Tocladesine, often leverage modern techniques aimed at improving efficiency, selectivity, and sustainability. While specific recent advancements solely for Tocladesine's synthesis are not extensively detailed in the public domain, general modern approaches in nucleoside and heterocyclic chemistry are applicable. These include microwave-assisted synthesis, which can accelerate reaction times and improve yields, and green chemistry approaches that minimize environmental impact through the use of sustainable practices, such as solvent-free reactions or water as a solvent. nih.gov Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), have revolutionized the synthesis of complex heterocyclic structures, enabling high precision and efficiency. nih.gov These modern methodologies offer pathways to overcome some of the historical challenges in synthesizing complex molecules like Tocladesine, potentially leading to more efficient and environmentally friendly production routes.

Rational Design and Development of Tocladesine Analogs

The development of Tocladesine itself exemplifies rational drug design, as it is a chlorine derivative of the naturally occurring intracellular secondary messenger, cyclic adenosine (B11128) 3,5-monophosphate (cAMP). wikipedia.orgfishersci.ca Rational design involves systematically modifying the chemical structure of a lead compound to enhance desired biological properties, such as efficacy, metabolic stability, or target specificity. guidetopharmacology.orgwikipedia.org For Tocladesine, this approach aims to improve its pharmacological profile based on its known mechanism of action, which involves conversion to 8-chloro-adenosine and then 8-chloro-ATP, acting as a purine analogue to inhibit RNA synthesis and induce apoptosis. wikipedia.orgfishersci.ca

Structure-Activity Relationship (SAR) investigations are fundamental to the rational design of Tocladesine analogs for enhanced efficacy. SAR studies qualitatively define how specific chemical groups within a molecule contribute to its biological activity, guiding medicinal chemists in modifying structures to improve potency or alter effects. wikipedia.orgnih.gov Quantitative Structure-Activity Relationships (QSAR) further refine this by establishing mathematical relationships between chemical features and biological activity. wikipedia.org

For Tocladesine, SAR efforts would focus on modifications that optimize its cellular uptake, its conversion by phosphodiesterases, or the binding affinity of its active metabolite, 8-chloro-ATP, to its target enzymes (e.g., RNA polymerases). Tocladesine (8-Cl-cAMP) itself has been observed to have a lower affinity for PKA R subunits compared to RI, potentially suppressing RI expression while increasing RII expression, which contributes to its anticancer effects. nih.govmdpi.com This indicates that the chlorine substitution at the 8-position of the purine ring significantly influences its interaction with cellular targets. Further SAR studies could explore other halogenations, alkylations, or modifications to the phosphate or ribose moieties to fine-tune these interactions and enhance its inhibitory effects on RNA synthesis and cellular proliferation.

A critical aspect of Tocladesine analog development is improving metabolic stability, particularly resistance to hydrolysis by phosphodiesterases (PDEs). Tocladesine is known to be metabolized by phosphodiesterases to 8-chloro-adenosine, which is then phosphorylated to the active 8-chloro-ATP. wikipedia.orgfishersci.canih.gov While this conversion is part of its activation pathway, controlling the rate of degradation of the cyclic phosphate or the subsequent metabolites can significantly impact its bioavailability and sustained efficacy.

Analogs of cyclic nucleotides have been designed with improved resistance to PDE hydrolysis. For instance, phosphorothioate (B77711) modifications, where an oxygen atom in the cyclic phosphate ring is replaced by a sulfur atom, have been shown to render cyclic nucleotide analogs more resistant to degradation by most PDEs. nih.govresearchgate.net Examples include Rp-cGMPS (PubChem CID: 135531196) and its derivatives, which exhibit improved stability against degradation, enhanced lipophilicity, and membrane permeability. nih.govnih.govnih.govresearchgate.net Another notable example is 8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP, PubChem CID: 32014), a brominated derivative of cAMP, which is long-acting due to its resistance to cyclic AMP phosphodiesterase degradation. nih.govwikipedia.org Similarly, Sp-2-Chloro-cAMPS and 6-Bnz-cAMP (PubChem CID: 23672707) are cAMP analogs known for their increased phosphodiesterase stability and improved cell permeability. tocris.comsigmaaldrich.comneobioscience.comnih.govbio-techne.com

Beyond these specific modifications, general strategies for improving metabolic stability include the introduction of deuterated compounds, which can lead to increased in-vivo half-life by reducing oxidative metabolism. google.compatbase.com The incorporation of trifluoromethyl groups can also enhance metabolic stability and lipophilicity, contributing to improved pharmacokinetic profiles. guidetopharmacology.org

Chemical Biology Strategies for Probing Tocladesine's Interactions

Chemical biology employs small molecules as precise tools to investigate complex biological processes and interactions within living systems. bio-techne.comfishersci.ptcenmed.com For Tocladesine, these strategies are crucial for a deeper understanding of its mechanism of action and for identifying novel cellular targets or pathways influenced by its activity.

Given that Tocladesine functions by being converted to 8-chloro-ATP, which then competes with endogenous ATP in transcription and inhibits RNA synthesis, chemical biology approaches can focus on:

Tracking Metabolite Formation and Localization: Using techniques like mass spectrometry, researchers can quantify the intracellular levels of Tocladesine, 8-chloro-adenosine, and 8-chloro-ATP, and potentially their subcellular localization, to understand their pharmacokinetic and pharmacodynamic profiles within cells. uni.lu

Probing Protein-Nucleic Acid Interactions: Since 8-chloro-ATP interferes with RNA synthesis, chemical probing technologies can be employed to examine RNA structural features, protein-RNA binding, and interaction networks. ctdbase.org Techniques such as RNP-MaP (ribonucleoprotein networks analyzed by mutational profiling) are particularly relevant as they allow mapping of cooperative interactions between multiple proteins and single RNA molecules at nucleotide resolution in live cells. ctdbase.org This could reveal how 8-chloro-ATP incorporation affects RNA polymerase activity or the stability of nascent RNA transcripts.

Investigating ATP-Binding Site Competition: Chemical probes designed to selectively bind to ATP-binding sites on enzymes, coupled with functional assays, can be used to directly assess the competitive inhibition by 8-chloro-ATP. bio-techne.com This could involve activity-based protein profiling (ABPP) using ATP analogs that are reactive and can label ATP-binding proteins, allowing for subsequent identification via mass spectrometry.

Exploring Downstream Signaling Pathways: Tocladesine's influence on PKA subunits and its induction of apoptosis suggest the involvement of various signaling cascades. Chemical probes that selectively activate or inhibit components of the cAMP-PKA pathway, or other relevant signaling nodes, can help delineate the precise molecular events leading to its observed cellular effects.

These chemical biology strategies, by offering high spatial and temporal resolution, provide invaluable insights into the intricate molecular interactions of Tocladesine and its metabolites, facilitating the rational design of more potent and specific therapeutic agents.

Compound Names and PubChem CIDs

Preclinical Investigations of Tocladesine Efficacy in Non Human Biological Systems

In Vivo Efficacy Studies in Animal Models

The promising in vitro results of tocladesine have led to its evaluation in various in vivo animal models to assess its antitumor activity in a more complex biological system.

Rodent Models (e.g., Mice, Rats)

Rodent models, particularly mice and rats, are fundamental in preclinical cancer research. One study demonstrated the marked antitumor activity of 8-chloroadenosine (B1666358), the active metabolite of tocladesine, in mice with solid tumors (hepatoma 22) and ascitic leukemia (L-1210). nih.gov The inhibition of hepatoma 22 growth was significant, and the lifespan of mice with leukemia L-1210 was substantially prolonged following treatment. nih.gov These findings underscore the potential of tocladesine as a therapeutic agent in vivo. Furthermore, the growth-modulating effects of tocladesine have been observed in a wide variety of cancer cell lines in vivo, although this was also associated with some genotoxic potential in mice. nih.gov

| Rodent Model | Tumor Type | Treatment | Efficacy Outcome | Inhibition/Prolongation Rate | P-value |

|---|---|---|---|---|---|

| Mouse | Hepatoma 22 (Solid Tumor) | 100mg/kg/day x 7 (i.p.) | Tumor Growth Inhibition | 71.7 ± 13.3% | < 0.01 |

| Mouse | Hepatoma 22 (Solid Tumor) | 100mg/kg/day x 7 (i.v.) | Tumor Growth Inhibition | 66.1 ± 4.46% | < 0.01 |

| Mouse | Leukemia L-1210 (Ascitic) | 100mg/kg/day x 7 (i.p.) | Life-prolonging Rate | 124.0 ± 22.1% | < 0.01 |

| Mouse | Leukemia L-1210 (Ascitic) | 100mg/kg/day x 7 (i.v.) | Life-prolonging Rate | 104.2 ± 20.1% | < 0.01 |

Genetically Engineered Mouse Models (GEMMs) are sophisticated in vivo systems where specific genetic alterations are introduced to mimic human cancers more accurately than xenograft models. nih.govnih.gov These models allow for the study of tumor development in an immunocompetent host, providing valuable insights into tumor-immune interactions. Despite the advantages of GEMMs in preclinical research, there is a lack of specific studies in the public domain that have investigated the efficacy of tocladesine in these models.

Non-Human Primate (NHP) Models in Preclinical Assessment

Non-human primates (NHPs) are often used in the later stages of preclinical drug development due to their close physiological and genetic similarity to humans. nih.govnih.gov They provide a valuable platform for assessing the pharmacokinetics, pharmacodynamics, and safety of novel therapeutic agents before they are tested in humans. However, a review of the available scientific literature did not yield any specific preclinical studies on the efficacy of tocladesine in NHP models.

Evaluation of Antitumor Activity in Preclinical In Vivo Systems

The collective preclinical in vivo data, primarily from rodent models, indicates that tocladesine possesses significant antitumor activity. The observed effects include the inhibition of solid tumor growth and a notable increase in the survival time of animals with hematological malignancies. nih.gov These findings in live animal models corroborate the in vitro data and provide a strong rationale for the continued investigation of tocladesine as a potential cancer therapeutic.

Mechanisms of Resistance to Tocladesine

Characterization of Intrinsic and Acquired Resistance Mechanisms

Drug resistance in cancer is a multifaceted phenomenon, often classified into intrinsic and acquired forms. Intrinsic resistance refers to a pre-existing insensitivity of cancer cells to a therapeutic agent before drug exposure ctdbase.orgguidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org. This inherent resistance can stem from pre-existing genetic mutations within the tumor, the activation of specific signaling pathways that act as defense mechanisms against anticancer drugs, the heterogeneity of tumor cell populations (including drug-tolerant cancer stem cells), and various pharmacological factors such as inadequate intracellular drug concentration at the tumor site ctdbase.orgguidetopharmacology.orgguidetopharmacology.org.

Conversely, acquired resistance develops after an initial period of responsiveness to a therapy ctdbase.orgguidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org. This form of resistance arises through adaptive changes in cancer cells during treatment, which can include alterations to specific drug targets or regulatory pathways, activation of bypass pathways, rewiring of cellular metabolic pathways, enhanced DNA repair mechanisms, and modifications within the tumor microenvironment ctdbase.orgguidetopharmacology.org. For Tocladesine, as a purine (B94841) analog, resistance mechanisms can involve those typically observed for this class of antimetabolites Current time information in Pasuruan, ID.wikipedia.org.

Molecular Adaptations Conferring Resistance to Tocladesine

Molecular adaptations within cancer cells are primary drivers of Tocladesine resistance. These adaptations can affect drug pharmacokinetics, target engagement, and downstream signaling, ultimately leading to reduced therapeutic efficacy.

Alterations in Drug Metabolism or Intracellular Accumulation

Alterations in drug metabolism or intracellular accumulation are common mechanisms by which cancer cells evade the effects of therapeutic agents.

Efflux pumps: Multidrug resistance (MDR) is frequently mediated by drug efflux pumps, particularly ATP-binding cassette (ABC) transporters, which actively transport chemotherapeutic agents out of cancer cells, thereby reducing their intracellular accumulation and preventing their anti-cancer efficacy ctdbase.orgguidetopharmacology.orgwikipedia.orghznu.edu.cnnih.govnih.govsketchfab.com. These pumps are energy-dependent, relying on mitochondrial ATP as fuel sketchfab.com. While not specifically detailed for Tocladesine in the provided information, efflux pump overexpression is a general mechanism of resistance that could potentially impact its intracellular accumulation.

Phosphodiesterase activity: Tocladesine acts as a cAMP agonist wikipedia.orgwikipedia.org. Cyclic AMP (cAMP) levels within cells are tightly regulated by phosphodiesterases (PDEs), which degrade cAMP to adenosine (B11128) 5'-monophosphate (AMP) wikipedia.org. An increase in phosphodiesterase activity could lead to a more rapid degradation of intracellular cAMP, thereby counteracting the agonistic effect of Tocladesine and contributing to resistance wikipedia.org.

Kinase phosphorylation: Aberrant protein phosphorylation regulated by various protein kinases and phosphatases plays a significant role in drug resistance researchgate.net. For instance, the activation of pro-survival kinases like Akt, frequently observed in human cancers, can lead to reduced sensitivity to chemotherapy nih.gov. Akt phosphorylation of proteins such as Bax can convert pro-apoptotic proteins into anti-apoptotic ones, promoting resistance to apoptotic stimuli nih.gov. Given Tocladesine's interaction with the cAMP-PKA pathway, alterations in kinase activity, particularly those that modulate PKA or its downstream effectors, could contribute to resistance.

Modifications in Drug Target Expression or Function

Tocladesine's mechanism of action primarily involves the cAMP-dependent protein kinase (PKA) pathway wikipedia.orgwikipedia.orgresearchgate.netwikipedia.orgwikipedia.org. Therefore, modifications in the expression or function of its direct targets and downstream effectors are critical for resistance.

PKA: Protein Kinase A (PKA) is a key effector of cAMP signaling. Overexpression or increased activity of PKA can promote cell proliferation and carcinogenesis researchgate.netwikipedia.orgwikipedia.org. In colorectal cancer cells, PKA activation has been shown to induce resistance to certain inhibitors researchgate.net. The abnormal activation of the cAMP-PKA-CREB pathway is closely linked to tumorigenesis, invasion, metastasis, and drug resistance in many types of human tumors researchgate.netwikipedia.orgwikipedia.org.

CREB: cAMP response element-binding protein (CREB) is a downstream effector of PKA, and its expression and activation are often increased in tumors, correlating with tumor growth and poor prognosis researchgate.netwikipedia.orgwikipedia.orgflybase.org. CREB has been connected to the development of resistance to inhibitors targeting other signaling pathways, such as Raf-MEK-ERK and PI3K/AKT wikipedia.org. Furthermore, CREB transcriptionally activates stearoyl-CoA desaturase (SCD), an enzyme that confers ferroptosis resistance in non-small cell lung cancer cells flybase.org. The inhibition of the PKA/CREB1 pathway has been shown to sensitize non-small cell lung cancer cells to ferroptosis flybase.org.

Activation of Compensatory Survival Pathways

Cancer cells often activate alternative or compensatory survival pathways to bypass the effects of targeted therapies, leading to resistance wikipedia.orgnewdrugapprovals.orgwikidata.orguni.lu.

The PI3K-AKT-mTOR pathway is a central signaling cascade that regulates cell pro-survival and anti-apoptotic processes newdrugapprovals.orgwikidata.orgnih.gov. Hyperactivation of this pathway can compensate for the blockade of other signaling pathways, including those targeted by Tocladesine newdrugapprovals.org.

Metabolic reprogramming, such as a shift from glycolysis to oxidative phosphorylation (OXPHOS) or reliance on alternative carbon sources like glutamine, is another adaptive survival strategy employed by resistant cancer cells drugbank.comwikipedia.orgnih.govciteab.combiorxiv.org. These metabolic alterations enable tumor survival and can contribute to immune evasion citeab.com.

Epigenetic Modifications Driving Resistance Phenotypes

Epigenetic modifications, which involve changes in gene expression without altering the underlying DNA sequence, play a crucial role in cancer heterogeneity and drug resistance wikipedia.orgwikipedia.orgmims.comwikidata.orgciteab.comfishersci.ca.

These modifications include DNA methylation, histone modifications (e.g., acetylation, methylation), and non-coding RNA regulation wikipedia.orgwikipedia.orgmims.comfishersci.ca.

They can contribute to resistance by upregulating the expression of multidrug resistance proteins (MRPs), remodeling the tumor microenvironment, and deregulating immune responses wikipedia.org.

Epigenetic alterations can also lead to reduced expression of drug targets and the activation of bypass signaling pathways, enabling cancer cells to adapt and survive under therapeutic stress wikipedia.orgwikipedia.org.

Role of the Tumor Microenvironment (TME) in Tocladesine Resistance

The tumor microenvironment (TME) is a dynamic and complex ecosystem that significantly contributes to tumorigenesis, progression, and therapeutic resistance guidetopharmacology.orgwikipedia.orgwikidata.orgciteab.commims.comfishersci.catci-chemical-trading.com. It comprises various non-cancerous cells, including immune cells, fibroblasts, endothelial cells, signaling molecules, and the extracellular matrix (ECM) mims.comfishersci.catci-chemical-trading.com.

Physical and Chemical Barriers: The altered ECM within the TME can form a physical barrier that hinders the uptake, distribution, and efficacy of anticancer drugs, including Tocladesine tci-chemical-trading.com. Abnormal vasculature, hypoxia, oxidative stress, and acidosis within the TME further modulate the ECM and can induce resistance wikidata.orgtci-chemical-trading.com.

Cellular Interactions: Interactions between cancer cells and stromal cells in the TME can extensively contribute to drug resistance wikidata.orgmims.com. For example, tumor-associated macrophages (TAMs), particularly M2 macrophages, can induce therapeutic resistance through various mediators, including epithelial-to-mesenchymal transition (EMT) and ECM remodeling fishersci.ca.

Immunosuppression: The TME can foster an immunosuppressive environment through the presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and the overexpression of immune checkpoints, which can be mediated by epigenetic alterations mims.comciteab.com. This immunosuppression can limit the effectiveness of therapies.

Adaptive Mechanisms: The TME drives adaptive mechanisms of tumor resistance, which are closely connected with the TME rather than solely depending on non-cell-autonomous changes in response to clinical treatment wikidata.org.

Preclinical Strategies to Overcome Tocladesine Resistance

Overcoming resistance to Tocladesine and other cancer therapies is a critical area of preclinical research, focusing on multifaceted approaches to enhance treatment efficacy and prevent tumor relapse.

Development of Combination Therapies Targeting Complementary Pathways

Combination therapy is a foundational strategy in cancer treatment, aiming to enhance efficacy, reduce the likelihood of drug resistance, and potentially allow for lower dosages of individual agents. oncotarget.com This approach enables simultaneous targeting of multiple oncogenic pathways or dual blockade of a specific pathway, leading to more effective inhibition of downstream signaling. biochempeg.com

Preclinical studies have explored various combination strategies that could be relevant to overcoming resistance to Tocladesine, given its role as a purine analog and its interaction with cAMP-related pathways:

Targeting Nucleotide Metabolism and Immunotherapy: Therapeutic strategies that combine the targeting of nucleotide metabolism with immunotherapy have demonstrated promising results in preclinical animal models. nih.gov

Modulating Key Kinases: Inhibiting CDC-like kinase 3 (CLK3) or U2AF homology motif kinase 1 (UHMK1) has shown potential in blocking cancer progression by reprogramming or downregulating nucleotide metabolism. nih.gov

PI3K/mTOR and MAPK Pathway Inhibition: Preclinical evidence supports that combining CDK4/6 inhibitors with PI3K or mTOR inhibitors can overcome monotherapy resistance, suppress proliferation, and induce immunogenic cell death in models such as breast, pancreatic, and triple-negative breast cancer. Similarly, inhibitors targeting RAF, MEK, and ERK have shown synergistic effects with CDK4/6 inhibitors, particularly in tumors driven by aberrant MAPK pathway activation. mdpi.com

Angiogenesis Inhibition: Resistance to anti-angiogenic drugs can be overcome by targeting alternative pro-angiogenic signaling pathways, such as those involving PDGF, FGF, G-CSF, PGF, EGF, SDF-1, HGF, TGF, VEGF-C, angiopoietins, and DII-4. Preclinical studies have shown improved outcomes when anti-VEGF treatments are combined with simultaneous inhibition of Ang-2 or FGF pathways. The combination of poly (ADP-ribose) polymerase inhibitors (PARPi) or immune checkpoint inhibitors (ICIs) with anti-angiogenic agents also presents a promising strategy. mdpi.com

Epigenetic Modulators and Kinase Inhibitors: In the context of CAR-T cell therapy resistance, combination with small molecule inhibitors like histone deacetylase (HDAC) inhibitors, Bruton's tyrosine kinase (BTK) inhibitors, or BCL-2 inhibitors, as well as immune checkpoint blockers (e.g., anti-PD-1/PD-L1 antibodies), has been shown to improve the persistence and function of CAR-T cells, reduce tumor burden, and create a more favorable tumor microenvironment. frontiersin.org

PKA/CREB1 Pathway Inhibition: Inhibition of the PKA/CREB1 pathway has been shown to sensitize non-small cell lung cancer cells to ferroptosis, suggesting a potential combination strategy. researchgate.net

Targeting Endosomal pH Regulators: Given that colorectal cancer cells' dependency on NHE9 (which represses cAMP levels) necessitates enhanced nutrient uptake, combining Tocladesine (an 8-Cl-cAMP analog) with strategies that target NHE9 or rebalance (B12800153) endosomal pH could provide a rational, mechanistic basis for enhanced therapeutic efficacy. aacrjournals.org

Rational Design of Novel Tocladesine Analogs to Circumvent Resistance Mechanisms

Tocladesine itself is a base-modified purine nucleoside, similar to 8-chloro-adenosine. nih.govfrontiersin.org The rational design of novel analogs of existing drugs is a well-established strategy in pharmacology to circumvent acquired resistance mechanisms. This approach involves modifying the chemical structure of the parent compound to improve its binding affinity to the target, enhance its metabolic stability, or alter its recognition by resistance-conferring enzymes or transporters. For Tocladesine, this could involve designing analogs that are less susceptible to specific resistance mechanisms, such as altered phosphorylation pathways, efflux pump activity, or compensatory signaling pathways that diminish its purine analog activity. While specific novel Tocladesine analogs designed to overcome resistance were not detailed in the provided search results, the principle of developing such compounds remains a viable preclinical strategy to address drug resistance.

Tocladesine in the Context of Drug Discovery and Development Research

Identification and Preclinical Validation of Tocladesine as a Therapeutic Lead

Tocladesine (PubChem CID: 100299) has been identified as an antimetabolite and a chlorine derivative of the intracellular secondary messenger, cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) (PubChem CID: 6076). nih.govcancer.gov Its designation as a therapeutic lead stems from its potential antineoplastic activity, which has been elucidated through its unique metabolic pathway and subsequent cellular effects. nih.govcancer.gov

The preclinical validation of Tocladesine as a therapeutic lead is rooted in its intricate mechanism of action. Upon administration, Tocladesine is believed to be converted by phosphodiesterases into 8-chloro-adenosine. This intermediate is then further phosphorylated to 8-chloro-ATP. nih.govcancer.gov The formation of 8-chloro-ATP is crucial, as it functions as a purine (B94841) analogue, directly competing with endogenous adenosine triphosphate (ATP) (PubChem CID: 5957) in transcription. nih.govcancer.gov This competitive inhibition disrupts vital cellular processes. Furthermore, the generation of 8-chloro-ATP leads to a depletion of the endogenous ATP pool, which is essential for numerous biological reactions involved in intracellular energy transfer. cancer.gov The cumulative effect of these actions is the inhibition of RNA synthesis, a blockage of cellular proliferation, and the induction of apoptosis (programmed cell death) in target cells. nih.govcancer.gov These demonstrated cellular effects underscore Tocladesine's potential as a compound capable of selectively targeting and inhibiting cancer cell growth, thereby validating its role as a promising therapeutic lead.

Translational Research from Preclinical Findings to Potential Therapeutic Modalities

Translational research serves as a critical bridge, transforming fundamental scientific discoveries and preclinical insights into practical clinical applications and potential therapeutic modalities. emory.eduliverstrasbourg.orgeurogct.orgnih.govnih.gov In the context of Tocladesine, the promising preclinical findings regarding its antineoplastic activity and mechanism of action have directly led to its advancement into clinical investigation. nih.govdrugbank.com

Tocladesine has been utilized in clinical trials studying the treatment of various malignancies, including colorectal cancer and multiple myeloma and plasma cell neoplasm. nih.govdrugbank.com This progression from laboratory-based preclinical studies to human clinical trials exemplifies the translational research pathway, aiming to assess the safety and efficacy of the compound in a clinical setting. The investigation of Tocladesine in these specific cancer types highlights its potential as a therapeutic agent for diseases where its purine metabolism-targeting mechanism may offer a clinical benefit.

Contribution of Tocladesine Research to Fundamental Understanding of Cancer Biology and Signaling

Research into Tocladesine has significantly contributed to the fundamental understanding of cancer biology and signaling pathways, particularly concerning purine metabolism and cyclic AMP (cAMP) signaling. As an antimetabolite that interferes with purine synthesis and utilization, Tocladesine's mechanism of action provides insights into the metabolic vulnerabilities of cancer cells. nih.govcancer.govnih.gov Cancer cells exhibit unrestricted proliferation, necessitating a constant supply of nucleotides. By acting as a purine analogue and depleting ATP pools, Tocladesine demonstrates how disrupting these essential metabolic processes can halt cell growth and induce cell death. nih.govcancer.govnih.gov

Furthermore, Tocladesine is a chlorine derivative of cAMP, an intracellular secondary messenger that regulates various biological functions, including those in malignant cells. nih.govcancer.govnih.gov Understanding how Tocladesine, through its conversion to 8-chloro-ATP, interacts with and potentially modulates cAMP-related pathways offers valuable insights into the complex signaling networks that drive tumorigenesis. nih.govcancer.govnih.gov The ability of Tocladesine to inhibit RNA synthesis, block cellular proliferation, and induce apoptosis directly illustrates critical points of intervention within cancer cell survival and growth pathways. nih.govcancer.gov This research reinforces the concept that targeting fundamental metabolic and signaling processes, such as purine metabolism and cAMP-dependent pathways, can be an effective strategy in cancer therapy. nih.govnih.gov

Integration of Tocladesine Research with High-Throughput Screening and Computational Modeling Approaches

Modern drug discovery extensively leverages high-throughput screening (HTS) and computational modeling approaches to efficiently identify, characterize, and optimize potential drug candidates. frontiersin.orgmdpi.comlabmanager.comnih.govchemrxiv.org While specific data detailing Tocladesine's direct discovery or optimization through these exact methods are not explicitly available in the provided information, its molecular characteristics and mechanism of action make it highly amenable to such integrated research strategies.

HTS involves rapidly testing large libraries of compounds against specific biological targets to identify "hits" with desired activity. frontiersin.orgmdpi.combiobide.com For a compound like Tocladesine, which targets purine metabolism and affects ATP-dependent processes, HTS could be employed to identify novel analogues with improved potency or selectivity, or to discover synergistic compounds that enhance its antineoplastic effects. frontiersin.orgmdpi.com

Computational modeling, including virtual high-throughput screening (vHTS) and quantitative structure-activity relationship (QSAR) models, plays a crucial role in predicting compound behavior, optimizing molecular structures, and reducing experimental costs. labmanager.comnih.govchemrxiv.org For Tocladesine, computational approaches could be used to:

Predict Binding Affinity : Model the interaction of 8-chloro-ATP with enzymes involved in transcription or ATP synthesis to understand its competitive binding.

Design Analogues : Virtually screen for new chlorine derivatives of cAMP or purine analogues that might exhibit enhanced antineoplastic activity or a more favorable pharmacokinetic profile.

Analyze Metabolic Pathways : Model the metabolic conversion of Tocladesine to its active forms (8-chloro-adenosine and 8-chloro-ATP) to predict metabolic rates and potential off-target interactions.

The integration of Tocladesine research with these advanced techniques allows for a more systematic and efficient exploration of its therapeutic potential, enabling the rational design of next-generation compounds and the deeper understanding of its molecular interactions.

Strategic Positioning of Tocladesine in Purine Metabolism-Targeting Drug Discovery

Tocladesine holds a strategic position within the landscape of drug discovery focused on purine metabolism, a validated and critical target for cancer therapy. nih.govumn.edu Purines are fundamental building blocks of nucleic acids (DNA and RNA) and serve as essential components for energy transfer (ATP, GTP) and signal transduction (cAMP, cGMP). nih.govumn.edumdpi.com Rapidly dividing cells, characteristic of cancer, have an elevated demand for new nucleotides, making the disruption of purine metabolism a potent anticancer strategy. nih.govumn.edu

Tocladesine's mechanism directly exploits this vulnerability. As an antimetabolite and a purine analogue, its active metabolite, 8-chloro-ATP, directly competes with endogenous ATP. nih.govcancer.gov This competition not only interferes with RNA synthesis but also depletes the cellular ATP pool, which is vital for numerous biological processes, thereby blocking cellular proliferation and inducing apoptosis. nih.govcancer.gov This direct interference with a core metabolic pathway distinguishes Tocladesine as a direct purine metabolism-targeting agent.

The field of purine metabolism-targeting drug discovery includes various approaches, such as inhibiting de novo purine biosynthesis enzymes or enzymes involved in purine salvage pathways. nih.govumn.edu Tocladesine's action as an ATP competitor places it squarely within this strategic area, offering a distinct mode of action compared to other purine analogues or adenosine deaminase (ADA) inhibitors (e.g., Pentostatin, Cladribine, Coformycin, EHNA), which primarily affect adenosine catabolism or DNA synthesis. sigmaaldrich.commedchemexpress.comscbt.comnih.gov Its unique derivation from cAMP also suggests a broader influence on signaling cascades beyond simple metabolic inhibition, positioning it as a multifaceted agent within this therapeutic class.

Future Directions and Emerging Research Avenues for Tocladesine

Exploration of Novel Molecular Targets and Off-Targets for Tocladesine and its Analogs

Tocladesine's established mechanism involves its conversion to 8-chloro-adenosine, which is subsequently phosphorylated to 8-chloro-ATP. guidetopharmacology.orgfishersci.ptncats.io This active metabolite functions as a purine (B94841) analogue, competing with endogenous ATP in transcription and leading to the depletion of the cellular ATP pool, ultimately inhibiting RNA synthesis, blocking cellular proliferation, and inducing apoptosis. guidetopharmacology.orgfishersci.ptncats.io Furthermore, Tocladesine preferentially binds to the R2 subunit of protein kinase A (PKA), causing rapid R2 upregulation and R1 subunit downregulation. fishersci.cancats.io Its effects also extend to inducing cell growth inhibition through AMP-activated protein kinase (AMPK) activation, with p38 mitogen-activated protein kinase (MAPK) acting downstream in this signaling pathway. fishersci.cancats.io

Despite these known actions, the complete underlying mechanisms of Tocladesine's diverse anti-malignancy effects in various cancers, including lung, breast, and leukemia, are not fully elucidated. fishersci.comnih.govnih.gov There is also a proposition that Tocladesine may exert PKA-independent anti-tumor effects via its metabolite 8-Cl-adenosine and the AKT2-PKBβ pathway. nih.gov Future research aims to systematically explore and identify novel molecular targets and off-targets that contribute to Tocladesine's broad efficacy or potential side effects. This exploration could involve high-throughput screening, proteomic profiling, and advanced biochemical assays to map all direct and indirect interactions of Tocladesine and its metabolites within the cellular environment. Understanding these novel interactions could uncover new therapeutic avenues or strategies to enhance Tocladesine's selectivity and potency.

Investigation of Tocladesine's Role in Specific Cancer Metabolic Reprogramming (e.g., Pseudostarvation-induced invasion, NHE9-mediated cAMP suppression)

Cancer cells exhibit significant metabolic reprogramming to sustain their rapid proliferation, growth, survival in harsh conditions, invasion, and resistance to therapies. flybase.orggoogleapis.comreframedb.orgfishersci.comprecisionlife.com A critical area of future research involves investigating Tocladesine's specific role in modulating these altered metabolic pathways. One notable example is its potential influence on pseudostarvation-induced invasion and NHE9-mediated cAMP suppression. Current time information in Portland, OR, US.wikipedia.org

Studies have identified that the Na+/H+ exchanger NHE9, located on the endosomal membrane, plays a crucial role in modulating endosomal pH and actively controls cytosolic Ca2+ levels, which in turn downregulates the adenylate cyclase–cAMP system. Current time information in Portland, OR, US.wikipedia.org This NHE9-mediated cAMP suppression is linked to a pseudostarvation-induced invasion state and represents a potential therapeutic vulnerability in colorectal cancer (CRC). Current time information in Portland, OR, US.wikipedia.org Higher NHE9 expression in cancer epithelia is associated with a hybrid epithelial-mesenchymal (E/M) state, poor prognosis, tumor budding, and invasive growth in vitro and in vivo. Current time information in Portland, OR, US.wikipedia.org The dependency of CRC cells on NHE9 may stem from their high biosynthetic activity, necessitating enhanced nutrient uptake. Current time information in Portland, OR, US.wikipedia.org

Tocladesine, as a cAMP analogue, offers a rational and mechanistic basis for therapeutic intervention in colorectal cancer by potentially counteracting the NHE9-mediated cAMP suppression. Current time information in Portland, OR, US.wikipedia.org Future investigations will delve deeper into how Tocladesine influences this endosome-driven metabolic reprogramming and phenotype switching, aiming to disrupt the pseudostarvation state that promotes cancer progression. This includes exploring its impact on calcium homeostasis, adenylate cyclase activity, and downstream signaling pathways that contribute to cancer cell invasion and metastasis.

Development and Application of Advanced Preclinical Models for Comprehensive Tocladesine Efficacy and Resistance Studies

Traditional two-dimensional (2D) cell cultures and conventional animal models often fall short in fully recapitulating the complex physiological and pathological conditions of human cancers, leading to challenges in predicting drug efficacy and identifying resistance mechanisms. frontiersin.orgelveflow.com To overcome these limitations and comprehensively evaluate Tocladesine, future research will increasingly leverage advanced preclinical models.

Humanized Mouse Models: These models involve engrafting human cells, tissues, or immune system components into immunodeficient mice, providing a more human-like microenvironment for studying drug responses. For Tocladesine, humanized mouse models could be used to assess its efficacy against various human cancers in a more physiologically relevant context, evaluate its interactions with human immune cells, and study the development of resistance in a complex in vivo system. crownbio.com

Patient-Derived Xenografts (PDX): PDX models are created by implanting patient tumor tissue directly into immunodeficient mice, preserving the tumor's genetic heterogeneity and histological makeup. ous-research.nonih.govyoutube.com These models offer a high fidelity representation of human tumors, making them invaluable for Tocladesine efficacy studies in specific patient subgroups, identifying biomarkers of response or resistance, and testing novel combination therapies tailored to individual tumor characteristics. ous-research.noyoutube.com Tocladesine has been mentioned in the context of PDX models in research databases, indicating its potential for study in these advanced systems. reframedb.orggoogle.com

Organ-on-Chip Models: These microfluidic devices simulate the activities, mechanics, and physiological responses of human organs or organ systems by culturing cells in a 3D microenvironment that mimics native tissue architecture and function. frontiersin.orgelveflow.commdpi.comwikipedia.orgemulatebio.com Organ-on-chip models can be designed to replicate specific tumor microenvironments, allowing for real-time monitoring of Tocladesine's effects on cancer cell survival, proliferation, and invasion, as well as its impact on surrounding healthy tissues. frontiersin.orgelveflow.commdpi.comemulatebio.com These platforms offer a controlled and high-throughput system for evaluating drug efficacy, toxicity, and resistance mechanisms in a human-relevant context before moving to in vivo studies. frontiersin.orgelveflow.commdpi.comemulatebio.com

The application of these advanced preclinical models will be crucial for understanding Tocladesine's efficacy, identifying mechanisms of resistance, and optimizing its therapeutic application.

Application of Systems Biology and Multi-Omics Approaches to Elucidate Tocladesine's Global Biological Impact

The increasing availability of high-throughput "omics" data (genomics, epigenomics, transcriptomics, proteomics, metabolomics, and microbiomics) provides unprecedented opportunities to understand the complex biology of diseases like cancer. elveflow.comous-research.nonih.govmdpi.com Future research on Tocladesine will increasingly integrate systems biology and multi-omics approaches to gain a holistic understanding of its global biological impact.

Systems biology involves using computational and mathematical modeling to analyze complex biological systems, while multi-omics integrates data from different molecular levels to provide a comprehensive view of cellular functions. frontiersin.orgelveflow.comous-research.nonih.govmdpi.comcapulustx.com By applying these approaches to Tocladesine research, scientists can:

Identify Global Pathway Perturbations: Multi-omics data can reveal how Tocladesine affects entire biological networks and pathways, not just its direct targets. This includes understanding its influence on gene expression, protein synthesis, and metabolic fluxes across different cancer types. elveflow.comous-research.nonih.govmdpi.com

Discover Novel Biomarkers: Integrating multi-omics data can help identify predictive or prognostic biomarkers that indicate patient response to Tocladesine or the development of resistance. elveflow.comous-research.nonih.gov

Predict Patient Response and Stratification: Machine learning algorithms applied to multi-omics datasets can be used to predict how different patient subgroups might respond to Tocladesine, facilitating personalized medicine strategies. elveflow.comous-research.nonih.govmdpi.com

Uncover Resistance Mechanisms: By comparing multi-omics profiles of Tocladesine-sensitive and resistant cells or tumors, researchers can identify novel mechanisms of drug resistance and potential strategies to overcome them. ous-research.nonih.gov

Inform Combination Therapies: A systems-level understanding of Tocladesine's effects can guide the rational design of combination therapies by identifying synergistic drug partners that target complementary pathways. ous-research.no

This integrated approach will move beyond single-target analyses to provide a more comprehensive and dynamic understanding of Tocladesine's therapeutic actions and its potential in cancer treatment.

Potential for Repurposing or Novel Combination Strategies Involving Tocladesine in Diverse Disease Contexts

Tocladesine has demonstrated potent inhibitory effects on a wide variety of human cancer cell lines, with reported activity against breast, lung, fibrosarcoma, and leukemia, in addition to its clinical evaluation in colorectal cancer and multiple myeloma. fishersci.cafishersci.ptncats.iofishersci.comnih.govnih.govnih.govpatsnap.com This broad spectrum of activity suggests a significant potential for drug repurposing and the development of novel combination strategies.

Drug Repurposing: Given its established safety profile from Phase I/II clinical trials and its unique mechanism as a cAMP analog, Tocladesine could be investigated for therapeutic applications beyond its current primary indications. fishersci.cafishersci.ptncats.iofishersci.compatsnap.com The modulation of cAMP signaling is implicated in various physiological and pathological processes, including inflammation and other non-oncological diseases. wikipedia.orgpatsnap.comctdbase.org Future research could explore Tocladesine's potential in these diverse disease contexts where cAMP pathway dysregulation plays a role.

Novel Combination Strategies: Combining Tocladesine with other therapeutic agents holds promise for enhancing efficacy, overcoming drug resistance, and potentially reducing individual drug dosages. ous-research.nopatsnap.com The rationale for such combinations would stem from Tocladesine's ability to interfere with fundamental cellular processes like RNA synthesis and ATP metabolism, as well as its impact on PKA and AMPK pathways. guidetopharmacology.orgfishersci.cafishersci.ptncats.io For instance, combining Tocladesine with agents that target complementary metabolic pathways or signaling cascades could lead to synergistic anti-tumor effects. Preclinical studies, particularly using advanced models like PDX, have already shown the potential of combination therapies to overcome chemoresistance in certain cancer subtypes. ous-research.no Future investigations will focus on identifying optimal drug partners and regimens to maximize Tocladesine's therapeutic benefit across its active cancer types and potentially new indications.

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Tocladesine in vitro?

- Methodological Answer : Tocladesine synthesis typically involves nucleoside phosphorylation or enzymatic modification. Key steps include:

- Purity Assessment : Use HPLC with UV detection (λ = 260 nm) to confirm ≥95% purity .

- Structural Validation : Employ -NMR and -NMR to verify the adenine and ribose moieties, and mass spectrometry (ESI-MS) for molecular weight confirmation .

- Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst concentrations) in the Supplementary Information to enable replication .

Q. What are the primary mechanisms of action of Tocladesine in cancer cell lines?

- Methodological Answer : Tocladesine acts as a cyclic nucleotide analog, inhibiting phosphodiesterase (PDE) activity and elevating intracellular cAMP levels. To validate this:

- Enzymatic Assays : Measure PDE inhibition via fluorescence-based kits (e.g., Promega PDE-Glo™) across multiple cell lines (e.g., HeLa, MCF-7) .

- cAMP Quantification : Use ELISA or FRET-based biosensors (e.g., EPAC-based sensors) to correlate cAMP levels with apoptosis rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50}50 values of Tocladesine across different cancer models?

- Methodological Answer : Discrepancies may arise from variations in assay design or cellular context. Address these by:

- Standardizing Assays : Compare IC under identical conditions (e.g., serum-free media, 48-hour exposure) .

- Data Normalization : Use Z-score normalization to account for batch effects in high-throughput screens .

- Meta-Analysis : Apply random-effects models (e.g., RevMan) to aggregate data from ≥5 independent studies, stratifying by cell type and PDE isoform expression .

Q. What strategies optimize the design of in vivo studies to evaluate Tocladesine’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?

- Methodological Answer :

- Dose Escalation : Use a 3+3 design in murine xenograft models, monitoring plasma concentrations via LC-MS/MS at 0, 2, 6, and 24 hours post-administration .

- Tissue Penetration : Quantify drug levels in tumors vs. healthy tissues using -radiolabeled Tocladesine and autoradiography .

- Endpoint Selection : Align PD markers (e.g., tumor cAMP levels) with PK parameters (C, AUC) using nonlinear mixed-effects modeling (NONMEM) .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) clarify Tocladesine’s off-target effects?

- Methodological Answer :

- Hypothesis-Driven Workflow :

Transcriptomics : Perform RNA-seq on treated vs. untreated cells (p-value <0.05, FDR correction) to identify dysregulated pathways (e.g., MAPK/ERK) .

Proteomics : Validate findings via tandem mass tagging (TMT)-LC-MS/MS, focusing on PDE-independent targets (e.g., adenosine receptors) .

Integration : Use tools like STRING-DB or Ingenuity Pathway Analysis (IPA) to map cross-omics interactions .

Methodological Frameworks for Complex Challenges

Q. What statistical approaches are robust for analyzing time-dependent cytotoxicity of Tocladesine in 3D tumor spheroids?

- Methodological Answer :

- Longitudinal Modeling : Apply Kaplan-Meier survival analysis with log-rank tests to compare spheroid viability curves across treatment groups .

- Spatial Heterogeneity : Use confocal imaging and Fiji/ImageJ to quantify drug penetration gradients (radial vs. axial intensity profiles) .

- Machine Learning : Train Random Forest classifiers on high-content screening data to predict spheroid response thresholds (AUC-ROC >0.85) .

Q. How can systematic reviews address gaps in Tocladesine’s clinical translatability from preclinical data?

- Eligibility Criteria : Include studies with ≥10 subjects, reported toxicity profiles, and PK data. Exclude non-peer-reviewed sources.

- Risk of Bias : Assess using SYRCLE’s tool for animal studies (e.g., randomization, blinding) .

- Evidence Grading : Apply GRADE criteria to rank translational confidence (high/moderate/low) based on reproducibility and effect size .

Tables for Data Comparison

Table 1 : Key Variables Influencing Tocladesine’s IC in Cancer Cell Lines

Table 2 : Common Pitfalls in Tocladesine Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.